
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions, and two methyl groups at the 5th position on the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the fluorination of 5,5-dimethyl-2(5H)-furanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of difluorocarbene precursors, such as difluoromethyl phenyl sulfone, in the presence of a base like potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone structure.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in the presence of solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia in polar solvents such as water or methanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone derivatives.
Substitution: Hydroxylated or aminated furanone derivatives.
Scientific Research Applications
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific biological pathways. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5,5-dimethyl-2(5H)-furanone: Similar structure with chlorine atoms instead of fluorine.
3,4-Dibromo-5,5-dimethyl-2(5H)-furanone: Similar structure with bromine atoms instead of fluorine.
3,4-Difluoro-2(5H)-furanone: Lacks the methyl groups at the 5th position.
Uniqueness
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is unique due to the presence of both fluorine atoms and methyl groups on the furanone ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
3,4-difluoro-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H6F2O2/c1-6(2)4(8)3(7)5(9)10-6/h1-2H3 |
InChI Key |
LZPSVTOJWCCNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


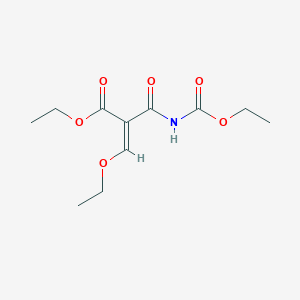


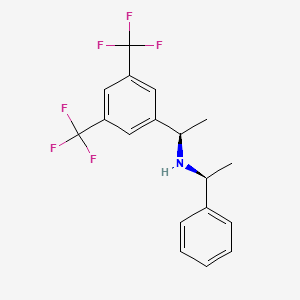
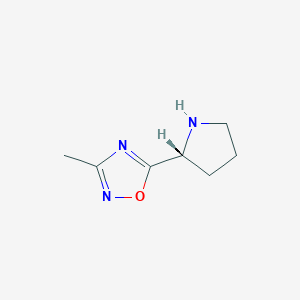
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
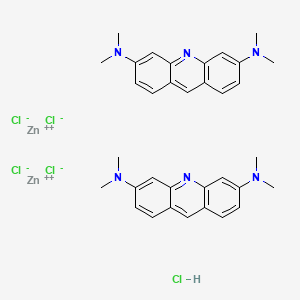
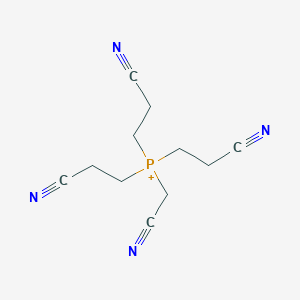

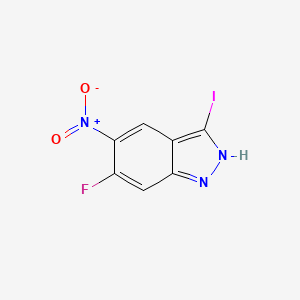
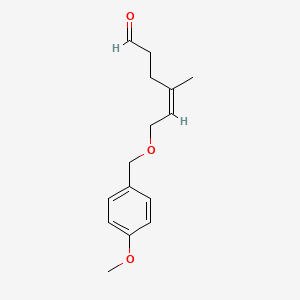

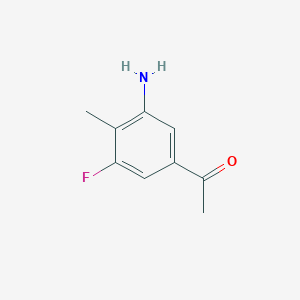
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
